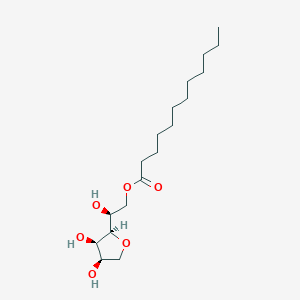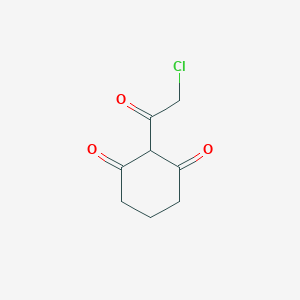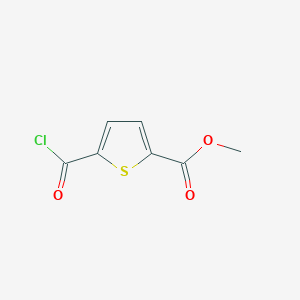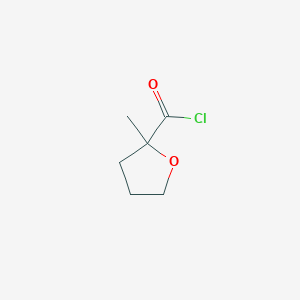
4-Bromofluorobenzene-d4
Overview
Description
4-Bromofluorobenzene-d4 is a deuterated derivative of 4-Bromofluorobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in various scientific applications due to its unique isotopic properties. The molecular formula of this compound is BrC6D4F, and it has a molecular weight of 179.02 g/mol .
Mechanism of Action
Target of Action
4-Bromofluorobenzene-d4, also known as 1-Bromo-4-fluorobenzene-d4, is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is primarily used as a chemical intermediate in the production of certain pharmaceuticals and agricultural chemicals . The primary targets of this compound are the biochemical pathways involved in the synthesis of these products .
Mode of Action
The compound acts as a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . This interaction with its targets leads to the production of various pharmaceuticals and agrochemicals .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific pharmaceutical or agrochemical being synthesized. It is known that the compound is involved in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides flusilazole .
Pharmacokinetics
As a chemical intermediate, its bioavailability is likely to be influenced by the specific conditions of the synthesis process, including temperature, ph, and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific pharmaceutical or agrochemical product being synthesized. For example, when used in the synthesis of the pesticide Flusilazole, the resulting compound has potent fungicidal properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions under which the synthesis process is carried out, such as temperature and pH, as well as the presence of other reactants
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromofluorobenzene-d4 can be synthesized through the bromination of fluorobenzene-d4 in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide. The reaction typically involves the following steps:
Bromination: Fluorobenzene-d4 is treated with bromine in the presence of a Lewis acid catalyst.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound with high isotopic purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of fluorobenzene-d4 are brominated using industrial reactors.
Continuous Purification: The product is continuously purified using advanced techniques such as column chromatography and distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromofluorobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is a standard substrate for cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Cross-Coupling: Palladium or nickel catalysts are commonly used along with bases such as potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-fluoroaniline or 4-fluorophenol can be obtained.
Coupling Products: Products include various biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromofluorobenzene-d4 has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecular structures.
Biology: It serves as a tracer in metabolic studies due to its deuterium content, which allows for precise tracking in biological systems.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Comparison with Similar Compounds
4-Bromofluorobenzene: The non-deuterated version, used in similar applications but lacks the isotopic properties of 4-Bromofluorobenzene-d4.
4-Chlorofluorobenzene: Another halogenated benzene derivative with similar reactivity but different halogen substitution.
4-Iodofluorobenzene: Similar in structure but with iodine instead of bromine, offering different reactivity and applications.
Uniqueness: this compound is unique due to its deuterium content, which provides enhanced stability and allows for precise analytical studies. Its dual halogen substitution (bromine and fluorine) makes it a versatile compound in various chemical transformations .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF/c7-5-1-3-6(8)4-2-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITNMTXHTIIIBB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460115 | |
| Record name | 4-Bromofluorobenzene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50592-31-9 | |
| Record name | 4-Bromofluorobenzene-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 50592-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B148426.png)

